molecular formula C15H8F4O4 B6406101 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261903-74-5

3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No.: B6406101
CAS No.: 1261903-74-5
M. Wt: 328.21 g/mol
InChI Key: TYRUSCHKXOLRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% (3-CF5-TMB) is a synthetic organic compound that has been used in various scientific research applications. It is a colorless, odorless solid that is slightly soluble in water. It is a versatile compound that has been used in research for its various biochemical and physiological effects.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of certain compounds on the human body, such as the effects of certain drugs on blood pressure, heart rate, and respiration. It has also been used in the study of the effects of various compounds on the nervous system, such as the effects of certain drugs on the activity of neurotransmitters. Additionally, 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the study of the effects of certain compounds on the immune system, such as the effects of certain drugs on the production of cytokines.

Mechanism of Action

The exact mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood. However, it is believed that 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% binds to certain receptors in the body, such as the beta-adrenergic receptor, and modulates the activity of these receptors. This modulation of receptor activity is believed to be responsible for the various biochemical and physiological effects of 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%.
Biochemical and Physiological Effects
3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as the enzyme responsible for the breakdown of adenosine triphosphate. It has also been shown to increase the production of certain hormones, such as epinephrine and norepinephrine. Additionally, 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to increase the production of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective choice for researchers. Additionally, it has a low toxicity, which makes it a safe choice for use in experiments. However, 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% has a limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% on the human body. Additionally, researchers could investigate the potential therapeutic uses of 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%, such as in the treatment of certain diseases or conditions. Finally, researchers could explore the potential of 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% as a drug delivery system, such as for the delivery of certain drugs to specific areas of the body.

Synthesis Methods

3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized using a variety of methods. One common method is the condensation of 3-fluorobenzoic acid and 5-trifluoromethylbenzaldehyde. This reaction requires an acid catalyst and results in the formation of a benzoxazine. The benzoxazine is then hydrolyzed to form 3-(3-Carboxy-5-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is typically performed in an inert atmosphere and is usually carried out at temperatures between 80 and 120°C.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4O4/c16-12-5-8(2-10(6-12)14(22)23)7-1-9(13(20)21)4-11(3-7)15(17,18)19/h1-6H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRUSCHKXOLRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690917
Record name 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-74-5
Record name 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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